Ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate
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Overview
Description
Ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate is an organic compound with the molecular formula C15H20O5 This compound is characterized by the presence of a trimethoxyphenyl group attached to a but-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-(3,4,5-trimethoxyphenyl)but-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of 3-(3,4,5-trimethoxyphenyl)but-2-enoic acid or corresponding ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted trimethoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, including anti-inflammatory, anticancer, and enzyme inhibitory activities.
Comparison with Similar Compounds
Ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate can be compared with other similar compounds, such as:
3,4,5-Trimethoxyphenylacetic acid: Similar in structure but lacks the but-2-enoate moiety.
3,4,5-Trimethoxybenzaldehyde: Contains the trimethoxyphenyl group but has an aldehyde functional group instead of the but-2-enoate moiety.
3,4,5-Trimethoxycinnamic acid: Similar structure with a cinnamic acid moiety instead of the but-2-enoate moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
915312-59-3 |
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Molecular Formula |
C15H20O5 |
Molecular Weight |
280.32 g/mol |
IUPAC Name |
ethyl 3-(3,4,5-trimethoxyphenyl)but-2-enoate |
InChI |
InChI=1S/C15H20O5/c1-6-20-14(16)7-10(2)11-8-12(17-3)15(19-5)13(9-11)18-4/h7-9H,6H2,1-5H3 |
InChI Key |
UTCFSSFFAGTPHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C=C(C)C1=CC(=C(C(=C1)OC)OC)OC |
Origin of Product |
United States |
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